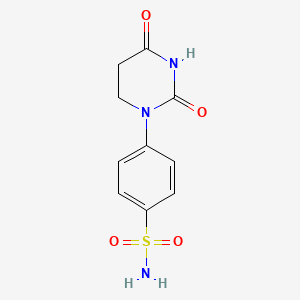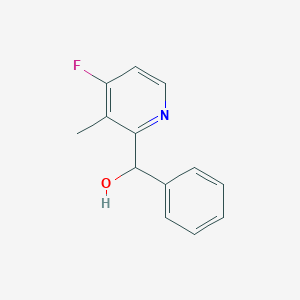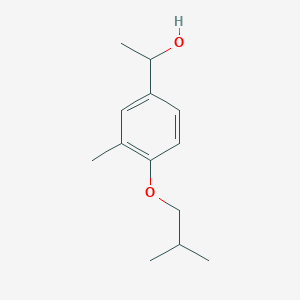
4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzene ring substituted with a sulfonamide group and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with a suitable diazinane derivative. One common method is the condensation reaction between 4-aminobenzenesulfonamide and 2,4-dioxo-1,3-diazinane under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid
- 4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methylbenzoic acid
- 2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid
Uniqueness
4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide is unique due to its specific combination of a sulfonamide group and a diazinane ring, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential antimicrobial activity set it apart from other similar compounds.
Properties
Molecular Formula |
C10H11N3O4S |
|---|---|
Molecular Weight |
269.28 g/mol |
IUPAC Name |
4-(2,4-dioxo-1,3-diazinan-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H11N3O4S/c11-18(16,17)8-3-1-7(2-4-8)13-6-5-9(14)12-10(13)15/h1-4H,5-6H2,(H2,11,16,17)(H,12,14,15) |
InChI Key |
RETSOPIJQHJRMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate](/img/structure/B13082569.png)






